molecular formula C10H10ClFN4O B2651152 3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride CAS No. 2320517-50-6

3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride

Cat. No.: B2651152
CAS No.: 2320517-50-6
M. Wt: 256.67
InChI Key: KKQCJJIRKYUPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluoropyridine moiety, which is known for its electron-withdrawing properties, making it a valuable component in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the reaction of 3-amino-5-fluoropyridine with appropriate reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can enhance binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Fluoropyridin-2-yl)amino]-1-methyl-1,2-dihydropyrazin-2-one hydrochloride is unique due to its combination of the fluoropyridine moiety with the dihydropyrazinone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(5-fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O.ClH/c1-15-5-4-12-9(10(15)16)14-8-3-2-7(11)6-13-8;/h2-6H,1H3,(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQCJJIRKYUPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2=NC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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